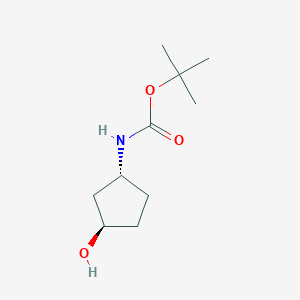![molecular formula C19H22N4O2 B2684564 2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}pyridine-4-carbonitrile CAS No. 1864064-37-8](/img/structure/B2684564.png)
2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}pyridine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}pyridine-4-carbonitrile is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a 2,5-dimethoxyphenylmethyl group and a pyridine ring with a carbonitrile group. Its unique structure makes it a valuable subject in various fields, including medicinal chemistry and pharmacology.
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that 2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}pyridine-4-carbonitrile may also interact with multiple targets.
Mode of Action
The specific mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with cellular targets that result in a broad spectrum of biological effects.
Biochemical Pathways
Given the broad range of activities exhibited by similar compounds, it is likely that multiple pathways are affected .
Result of Action
Similar compounds have been shown to exhibit a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Análisis Bioquímico
Biochemical Properties
It is known that compounds with similar structures, such as indole derivatives, have diverse biological activities . They can interact with multiple receptors and have been found in many important synthetic drug molecules .
Cellular Effects
Similar compounds have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, and altering gene expression .
Molecular Mechanism
It is likely that this compound interacts with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression .
Metabolic Pathways
Similar compounds have been shown to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}pyridine-4-carbonitrile typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step often involves the reaction of 2,5-dimethoxybenzyl chloride with piperazine under basic conditions to form 4-(2,5-dimethoxybenzyl)piperazine.
Coupling with Pyridine Derivative: The intermediate is then coupled with 4-cyanopyridine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the exothermic nature of the reactions.
Continuous flow systems: To ensure consistent quality and yield.
Purification steps: Including crystallization and chromatography to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to an amine under catalytic hydrogenation.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of quinones from methoxy groups.
Reduction: Conversion of nitrile to primary amine.
Substitution: Introduction of various functional groups onto the piperazine ring.
Aplicaciones Científicas De Investigación
2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}pyridine-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: Used in the development of drugs targeting neurological disorders.
Biological Studies: Investigated for its effects on cellular pathways and receptor binding.
Industrial Applications: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}pyridine-3-carbonitrile
- 2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}pyridine-2-carbonitrile
Uniqueness
Compared to its analogs, 2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}pyridine-4-carbonitrile exhibits unique binding properties and stability, making it more effective in certain therapeutic applications. Its specific substitution pattern allows for better interaction with biological targets, enhancing its efficacy and potential as a drug candidate.
Propiedades
IUPAC Name |
2-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-24-17-3-4-18(25-2)16(12-17)14-22-7-9-23(10-8-22)19-11-15(13-20)5-6-21-19/h3-6,11-12H,7-10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFMJZDIOLMQTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
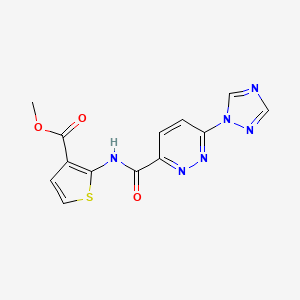
![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2684483.png)
![3-(2,5-dimethoxyphenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2684485.png)
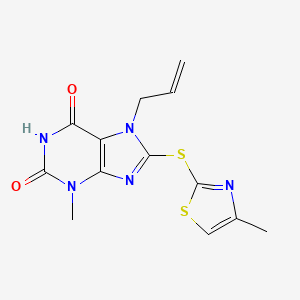
![Methyl 3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2684487.png)
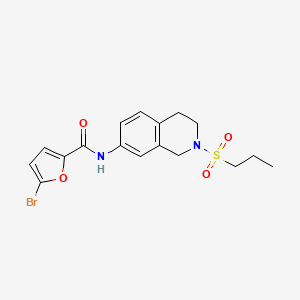
![Methyl 2-{[3-cyano-4-(4-fluorophenyl)-2-pyridinyl]sulfanyl}benzenecarboxylate](/img/structure/B2684492.png)
![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2684495.png)
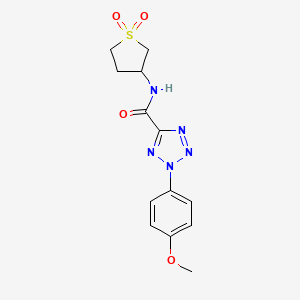
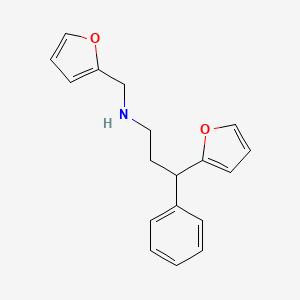
![(6-Chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2684499.png)
![4-Oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid](/img/structure/B2684502.png)
